molecular formula C6H8O7Tc B1209987 Technetium citrate CAS No. 75746-45-1

Technetium citrate

Cat. No.: B1209987
CAS No.: 75746-45-1
M. Wt: 291.03 g/mol
InChI Key: NHRZNVKSDVHXOA-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Technetium Radionuclides in Research

Technetium-99m (Tc-99m) is the most extensively utilized radionuclide in nuclear medicine, accounting for approximately 80% of all diagnostic imaging procedures worldwide world-nuclear.orgnih.govwa.govresearchgate.netnih.gov. Its widespread adoption is attributed to a combination of ideal physical and chemical characteristics. Tc-99m possesses a relatively short half-life of about 6 hours world-nuclear.orgwa.govresearchgate.netnih.govontosight.aiazom.comcdc.gov, which is sufficient for diagnostic studies while minimizing radiation dose to the patient. It decays primarily through isomeric transition, emitting a 140 keV gamma photon world-nuclear.orgwa.govresearchgate.netnih.govontosight.aiazom.comcdc.govexplorationpub.comresearchgate.net, which is readily detectable by gamma cameras and SPECT scanners. Crucially, Tc-99m exhibits a rich and adaptable coordination chemistry, allowing it to form stable complexes with a vast array of biologically active molecules and ligands world-nuclear.orgwa.govnih.govazom.comresearchgate.net.

The primary source of Tc-99m for medical applications is the molybdenum-99/technetium-99m (Mo-99/Tc-99m) generator system, first developed at Brookhaven National Laboratory in 1957 unm.edubnl.gov. This generator system efficiently provides a continuous supply of Tc-99m as Mo-99 decays with a 66-hour half-life world-nuclear.orgnih.gov. The ability to easily elute Tc-99m from the generator in the pertechnetate (B1241340) form (TcO₄⁻) provides a convenient starting point for radiolabeling reactions nih.goviaea.org. While Tc-99m is the dominant isotope in medical imaging, other isotopes like Tc-99, with its very long half-life, have been useful in elucidating the precise chemistry of technetium in various compounds unm.edu.

Rationale for Investigating Citrate (B86180) as a Ligand in Technetium Chemistry

Citrate, a tricarboxylic acid, has garnered significant interest as a ligand in technetium chemistry due to its chelating capabilities and its presence in biological systems unm.eduontosight.aiosti.govradiochem.orgresearchgate.netosti.govnih.gov. The multidentate nature of the citrate anion allows it to form stable complexes with technetium ions, particularly in lower oxidation states such as Tc(IV) and Tc(V) unm.eduontosight.aiosti.govosti.gov. Research has explored the formation of technetium-citrate complexes to understand technetium's behavior in various chemical environments, including those relevant to nuclear waste management and environmental remediation osti.govosti.gov.

The investigation into citrate as a technetium ligand is driven by several factors:

Chelation and Complex Stability: Citrate's structure, with multiple carboxylate and hydroxyl groups, enables it to form stable coordination complexes with technetium, influencing its solubility and distribution unm.eduontosight.aiosti.govradiochem.orgresearchgate.netosti.govnih.govresearchgate.net. Studies have determined stability constants for Tc(IV)-citrate complexes, providing insights into their thermodynamic behavior osti.govresearchgate.netresearchgate.net.

Biocompatibility and Biological Relevance: Citrate is a naturally occurring metabolite, which can be advantageous when considering its use in radiopharmaceuticals explorationpub.comjournalagent.comnih.govresearchgate.netexplorationpub.com. Its role in biological processes has led to its investigation in the development of targeted imaging agents, including those for infection and tumor detection explorationpub.comnih.govjournalagent.comnih.govexplorationpub.com.

Radiopharmaceutical Development: Citrate has been employed as a transfer ligand in some radiopharmaceutical kits to facilitate the labeling process and potentially stabilize technetium complexes unm.edu. Its ability to form complexes with technetium in various oxidation states, including Tc(I) tricarbonyl complexes, highlights its chemical versatility radiochem.org.

Historical Development of Technetium Citrate Research Methodologies

The journey of technetium research, particularly concerning its complexes, began shortly after the element's discovery and the subsequent development of Tc-99m. Early investigations into technetium chemistry in the mid-20th century laid the groundwork for understanding its behavior in solution and its interaction with various ligands. The development of the Mo-99/Tc-99m generator in the late 1950s and early 1960s revolutionized the availability of Tc-99m, propelling its use in medical imaging and, consequently, stimulating research into technetium complexation unm.edubnl.govnih.gov.

Specific research methodologies for this compound complexes have evolved over time:

Synthesis and Characterization: Early studies focused on synthesizing technetium complexes, including those with citrate, and characterizing their oxidation states and structural properties. Techniques such as X-ray absorption spectroscopy (XAS), X-ray near-edge structure (XANES), and infrared (IR) spectroscopy have been employed to elucidate the oxidation state and coordination environment of technetium in citrate complexes, often indicating Tc(IV) unm.eduosti.govosti.gov. Electrophoresis and chromatography have been used to assess the purity and stability of Tc-citrate preparations journalagent.comakjournals.comakjournals.com.

Stability Studies: Research has quantified the stability of technetium-citrate complexes under various conditions, using methods like solvent extraction to determine stability constants osti.govresearchgate.netosti.govresearchgate.net. These studies are crucial for understanding the behavior of technetium in different chemical environments and for designing effective radiopharmaceuticals.

Application-Oriented Research: Investigations into the use of Tc-citrate as a potential radiopharmaceutical have explored its uptake in specific tissues or lesions. For instance, studies have examined Tc-citrate for imaging inflammation and abscesses, often comparing its performance with other radiotracers like 67Ga-citrate explorationpub.comjournalagent.comexplorationpub.com. More recently, citrate-based nanoconjugates labeled with Tc-99m have been developed for targeted tumor imaging, showcasing advancements in the application of technetium-citrate chemistry nih.gov. The use of citrate in ligand exchange reactions for labeling other molecules also represents a significant methodological development in technetium radiochemistry akjournals.comakjournals.com.

Data Table: Key Properties of Technetium-99m and this compound Research Findings

Property/FindingDetailSource(s)
Technetium-99m (Tc-99m)
Atomic Number43 unm.edubnl.govazom.com
Most Common Isotope in MedicineYes world-nuclear.orgnih.govwa.govresearchgate.net
Half-life~6 hours world-nuclear.orgwa.govresearchgate.netnih.govontosight.aiazom.comcdc.gov
Primary Decay ModeIsomeric Transition world-nuclear.orgwa.gov
Primary Emission140 keV Gamma Photon world-nuclear.orgwa.govresearchgate.netnih.govontosight.aiazom.comcdc.govexplorationpub.comresearchgate.net
Radiation Dose to PatientLow (due to gamma emission and short half-life) world-nuclear.orgwa.govcdc.gov
Primary Production MethodMo-99/Tc-99m Generator bnl.govworld-nuclear.orgnih.govwa.govnih.gov
Percentage of Nuclear Medicine Scans>80% world-nuclear.orgnih.govwa.govresearchgate.net
This compound Complexes
Citrate as LigandPolycarboxylate, tricarboxylic acid, chelating agent unm.eduontosight.aiosti.govradiochem.orgresearchgate.netosti.govnih.gov
Typical Technetium Oxidation StateTc(IV), Tc(V), Tc(I) (in tricarbonyl complexes) unm.eduontosight.aiosti.govradiochem.orgosti.gov
Complex FormationChelation, often involving carboxylate and hydroxyl groups unm.eduontosight.airadiochem.orgosti.govnih.gov
Stability StudiesStability constants determined for Tc(IV)-citrate complexes using methods like solvent extraction; stability assessed in plasma and up to 24 hours post-labeling osti.govresearchgate.netosti.govresearchgate.netjournalagent.com
Research ApplicationsImaging inflammation/abscesses, potential tumor imaging agents (nanoconjugates), transfer ligand in kits, comparison with 67Ga-citrate unm.eduexplorationpub.comnih.govjournalagent.comnih.govexplorationpub.com
Characterization TechniquesXAS, XANES, IR spectroscopy, Electrophoresis, HPLC, UV-VIS spectroscopy unm.eduontosight.aiosti.govjournalagent.comakjournals.comakjournals.com
Solubility InfluenceCitrate can increase solubility and mobility of technetium osti.gov

Compound List:

Technetium (Tc)

Technetium-99m (Tc-99m)

Technetium-99 (Tc-99)

Molybdenum-99 (Mo-99)

this compound

Pertechnetate (TcO₄⁻)

Gallium-67 citrate (67Ga-citrate)

Synthesis and Preparation of this compound Complexes

The synthesis of this compound complexes involves the coordination of technetium ions with citrate molecules, often requiring reduction of the initial high oxidation state of technetium (typically Tc(VII) in pertechnetate) to lower, more stable oxidation states suitable for complexation. Various methods have been developed, employing different reducing agents, pH conditions, and reaction parameters to achieve complex formation.

General Approaches and Oxidation States

Technetium's ability to form stable complexes with organic ligands is central to its use in radiopharmaceuticals. Citrate, a tricarboxylic acid, can act as a polydentate ligand, forming strong complexes with technetium. Research indicates that technetium can exist in multiple oxidation states within these complexes, commonly including Tc(III), Tc(IV), and Tc(V), depending on the synthesis conditions and the specific ligand environment.

Carbonylation Methods: One synthetic route involves the carbonylation of technetium in alkaline media, where citrate ions can participate by coordinating through their carbonyl groups or a combination of carbonyl and oxy-groups. This process can lead to the formation of complexes such as [Tc(CO)₃(Cit)], where citrate acts as a tridentate ligand, occupying three coordination positions in an octahedral technetium arrangement. High-pressure carbonylation in acidic media has also been explored as an alternative synthesis method, though it requires specialized equipment radiochem.org.

Reduction with Tin(II): A common method for preparing technetium radiopharmaceuticals involves the reduction of pertechnetate (Tc(VII)) using tin(II) salts in the presence of the complexing ligand. In citrate solutions, the reduction of pertechnetate with Sn(II) can yield Tc(III), Tc(IV), and Tc(V) complexes. Studies suggest that Tc(V) is often the initial product of reduction by Sn(II) in the pH range of 3 to 9 within citrate solutions, with other oxidation states forming under varying pH conditions nih.gov.

Other Reduction Methods: Alternative reducing agents, such as ascorbic acid in the presence of thiocyanate (B1210189), have been used to prepare anionic Tc(V)citrate complexes. The process involves reducing ⁹⁹mTc(VII) and subsequently forming the citrate complex through a substitution reaction with a technetium(V) thiocyanate intermediate snmjournals.org. Stannous tartrate has also been employed as a reducing agent for technetium complexation with citrate, with high yields reported at neutral to slightly alkaline pH researchgate.net.

Direct Chelation and Oxidation States: Technetium Tc 99m citrate can be formed through the direct chelation of the ⁹⁹mTc ion with citrate. This complex is often described as involving technetium in a +4 oxidation state, denoted as (99)Tc(4+) ontosight.ai. In some ligand exchange studies, Tc(V) has been shown to transfer from a ⁹⁹mTc-citrate complex to other ligands, highlighting the role of citrate in stabilizing this oxidation state researchgate.net.

Specific Synthesis Protocols and Conditions

Several specific protocols illustrate the preparation of this compound complexes:

SnCl₂ Method: A typical laboratory synthesis involves dissolving citric acid in water, adjusting the pH to approximately 5 with sodium hydroxide (B78521), and adding an aqueous solution of SnCl₂·2H₂O. After mixing and filtering the solution, a generator eluate containing ⁹⁹mTc pertechnetate is added. The reaction proceeds at room temperature for about 10 minutes to form the this compound complex journalagent.com.

pH-Dependent Complexation: The oxidation state of technetium in citrate complexes is sensitive to pH. For instance, in citrate solutions, Tc(III), Tc(IV), and Tc(V) complexes can be formed below pH 10, while above pH 10, Tc(IV) and Tc(V) are predominantly observed nih.gov. Yields exceeding 90% for ⁹⁹mTc-citrate complexation have been achieved using stannous tartrate at pH 7 or higher researchgate.net.

Table 1: Key Synthesis and Preparation Parameters for this compound Complexes

Method/ConditionsStarting MaterialsReducing AgentpH RangeTemperatureReaction TimeKey Technetium Species/Oxidation StateNotes
Carbonylation in alkaline mediaPertechnetate, Citric AcidCOAlkalineNot specifiedNot specifiedTc(I) in Tc(CO)₃ moietyForms [Tc(CO)₃(Cit)] complex, where citrate acts as a tridentate ligand.
Reduction of Pertechnetate with Sn(II) in Citrate SolutionPertechnetate (Tc(VII)), Citric AcidSn(II)3-10Not specifiedNot specifiedTc(V) (initial), Tc(III), Tc(IV)Tc(V) is the initial product of reduction by Sn(II) at pH 3-9.
Ascorbic Acid/Thiocyanate Reduction⁹⁹mTc(VII) pertechnetate, Citrate, ThiocyanateAscorbic AcidNot specifiedNot specifiedNot specifiedTc(V)Forms an anionic ⁹⁹mTc(V)citrate complex.
Stannous Tartrate ReductionPertechnetate, CitrateStannous Tartrate6-7Not specifiedNot specifiedTc(V)High yields (>90%) reported at pH 7 or greater.
Citric Acid, SnCl₂, NaOH MethodCitric Acid, ⁹⁹mTc pertechnetateSnCl₂·2H₂O~5Room Temperature10 minNot specifiedMixture filtered before pertechnetate addition.
High-pressure Carbonylation in Acidic MediaSodium PertechnetateCOAcidic150–180 °CNot specifiedNot specifiedRequires a specialized microautoclave unit.
Direct Chelation⁹⁹mTc-99m ion, CitrateNot specifiedNot specifiedNot specifiedNot specifiedTc(+4)Involves chelation of ⁹⁹mTc with citrate.
Ligand Exchange from ⁹⁹mTc-Citrate⁹⁹mTc-Citrate complex, new ligandNot specified9Not specifiedNot specifiedTc(V)Used to transfer Tc(V) from the citrate complex to other ligands.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75746-45-1

Molecular Formula

C6H8O7Tc

Molecular Weight

291.03 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;technetium-99

InChI

InChI=1S/C6H8O7.Tc/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/i;1+1

InChI Key

NHRZNVKSDVHXOA-IEOVAKBOSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Tc]

Isomeric SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[99Tc]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Tc]

Other CAS No.

75746-45-1

Synonyms

Tc-99m-citrate
technetium citon
technetium citrate
technetium Tc 99m citrate
technetium Tc 99m citrate, (99)Tc(4+)-labeled

Origin of Product

United States

Synthesis and Preparation of Technetium Citrate Complexes

Isolation and Purification Techniques for Technetium Citrate Complexes

Following synthesis, the isolation and purification of this compound complexes are critical steps to ensure the radiochemical purity and efficacy of the radiopharmaceutical. These processes aim to separate the desired technetium complex from unreacted starting materials, byproducts, residual reducing agents, and other potential impurities.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification and analysis of this compound complexes.

High-Performance Liquid Chromatography (HPLC): HPLC is widely employed for both purification and quality control. Reversed-phase HPLC, often using C-18 columns, is effective. Mobile phases typically consist of aqueous buffers mixed with organic solvents like acetonitrile (B52724), sometimes with additives such as trifluoroacetic acid or phosphoric acid. For example, a gradient elution using 0.1% aqueous trifluoroacetic acid and 80% acetonitrile/20% 0.1% aqueous trifluoroacetic acid over 15 minutes has been described for purifying technetium complexes acs.org. Other systems utilize mixtures of acetonitrile and phosphoric acid radiochem.org. HPLC can yield products with high radiochemical purity, often exceeding 95% researchgate.netmdpi.com.

Thin-Layer Chromatography (TLC): TLC is a common, rapid, and cost-effective method for assessing radiochemical purity and identifying key impurities. It typically employs silica (B1680970) gel or instant thin-layer silica gel (ITLC-SG) strips as the stationary phase. Various solvent systems are used as mobile phases, such as methanol/HCl mixtures or combinations of alcohols and other solvents. TLC is particularly useful for detecting and quantifying impurities like free pertechnetate (B1241340) (⁹⁹mTcO₄⁻) and reduced hydrolyzed technetium (RH-Tc), which are common byproducts researchgate.netnih.govymaws.com. The separation efficiency of TLC methods allows for the distinction of the this compound complex from these impurities nih.gov.

Other Isolation and Purification Techniques

Beyond chromatography, several other techniques are utilized:

Gel Filtration Chromatography: This method separates molecules based on their size. Gel filtration chromatography using Sephadex columns has been employed for the isolation of specific this compound species, such as Tc(IV) and Tc(V) citrates iaea.org.

Solvent Extraction: Solvent extraction can be used to selectively partition the technetium complex or impurities between immiscible aqueous and organic phases. For instance, a small fraction of ⁹⁹mTc-citrate has been shown to be extractable into n-butanol journalagent.com. Chloroform has also been used in extraction procedures for purification researchgate.net.

Solid-Phase Extraction (SPE): SPE cartridges offer a convenient method for purification, allowing for the selective retention of the technetium complex or impurities on a solid support, followed by elution. This technique is recognized for its utility in quality control procedures for radiopharmaceuticals researchgate.netsnmjournals.org.

Electrophoresis: Electrophoresis can be used to assess the charge and mobility of technetium complexes. For ⁹⁹mTc-citrate, electrophoretic motility towards the anode has been studied using buffer systems like veronal buffer on Whatman paper, providing insights into the complex's ionic character journalagent.com.

Table 2: Key Isolation and Purification Techniques for this compound Complexes

TechniqueStationary Phase (if applicable)Mobile Phase (if applicable)Purity Achieved/Notes
High-Performance Liquid Chromatography (HPLC)C-18 column0.1% aq. TFA / 80% acetonitrile/20% 0.1% aq. TFA gradient; 55% acetonitrile/45% 0.1% H₃PO₄Achieved >95% yield mdpi.com; >90% radiochemical purity researchgate.net; general purification method acs.org.
Thin-Layer Chromatography (TLC)Silica gel; ITLC-SGMethanol/HCl (99/1); various alcohol/other solvent mixturesUsed for checking impurities like free pertechnetate (⁹⁹mTcO₄⁻) and reduced hydrolyzed Tc radiochem.orgjournalagent.comresearchgate.netnih.govymaws.com.
Gel Filtration ChromatographySephadex columnNot specifiedUsed for isolation of Tc(IV) and Tc(V) citrates iaea.org.
Solvent ExtractionNot specifiedn-butanol; ChloroformSmall fraction extractable into n-butanol journalagent.com; used for purification researchgate.net.
Solid-Phase Extraction (SPE)Not specifiedNot specifiedConvenient method for purification and quality control researchgate.netsnmjournals.org.
Size-Exclusion ChromatographyNot specifiedNot specifiedUsed for purification researchgate.net.
ElectrophoresisWhatman 3 mm paperVeronal buffer (0.06 M, pH=5.5)Assesses charge and mobility of ⁹⁹mTc-citrate journalagent.com.

Compound Names:

this compound

Technetium-99m (⁹⁹mTc)

Pertechnetate (TcO₄⁻)

Citrate

Tin(II) (Sn(II))

Technetium(I) (Tc(I))

Technetium(III) (Tc(III))

Technetium(IV) (Tc(IV))

Technetium(V) (Tc(V))

Technetium(VII) (Tc(VII))

[Tc(CO)₃(Cit)]

[⁹⁹mTc(CO)₃(Cit)]

Ascorbic acid

Thiocyanate (B1210189)

Stannous tartrate

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Sodium hydroxide (B78521) (NaOH)

Reduced hydrolyzed technetium (RH-Tc)

[⁹⁹mTc(MIBI)₆]⁺

[⁹⁹mTc(cysteine)₂]

Trifluoroacetic acid (TFA)

Phosphoric acid (H₃PO₄)

Acetonitrile

Coordination Chemistry and Speciation of Technetium Citrate

Stability Constants and Thermodynamic Parameters of Technetium Citrate Complexes

The complexation of technetium with citrate involves the formation of stable coordination compounds whose thermodynamic parameters are crucial for predicting technetium's behavior in solution.

Determination Methodologies for Stability Constants

The determination of stability constants for technetium-citrate complexes typically employs a range of analytical techniques designed to probe complex formation and equilibrium in aqueous solutions. Solvent extraction, utilizing organic extractants like trioctylphosphine (B1581425) oxide (TOPO), has been a primary method for quantifying the formation constants of technetium(IV) citrate complexes researchgate.netresearchgate.netosti.gov. This method allows for the separation of technetium species between organic and aqueous phases, enabling the calculation of stability constants based on distribution ratios.

Potentiometric methods, particularly pH-metry using glass electrodes, are also employed to study the complexation equilibria. These techniques, often combined with spectrophotometry, allow for the characterization of species formed and the determination of formation constants by monitoring changes in proton concentration or absorbance as a function of ligand-to-metal ratio f-cdn.comnih.gov. Spectrophotometry, specifically UV-VIS spectroscopy, is used to monitor the formation of colored technetium complexes and to determine their concentrations, which are then used in stability constant calculations f-cdn.comnih.gov. Advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) spectroscopy provide insights into the local coordination environment and oxidation state of technetium within these complexes, indirectly supporting speciation studies nih.gov. Capillary Zone Electrophoresis (CZE) has also shown promise for the speciation of technetium compounds, including citrate complexes tudelft.nl.

Influence of Ionic Strength and Other Environmental Factors on this compound Stability

Environmental factors such as pH and ionic strength significantly influence the stability and speciation of technetium-citrate complexes.

Ionic Strength: The stability constants of technetium-citrate complexes are sensitive to the ionic strength of the solution. Studies investigating technetium(IV) complexation with citrate in NaCl media have determined stability constants at various ionic strengths. For instance, the stability constants for the formation of TcO(OH)Cit²⁻ and TcO(OH)₂Cit³⁻ have been reported at zero ionic strength as approximately 10⁷.⁵±⁰.² and 10².⁸±⁰.², respectively. In the ionic strength range of 1.0-3.0 M NaCl, average stability constants for these species were found to be around 10⁶.⁵±⁰.³ and 10².⁸±⁰.², respectively researchgate.netresearchgate.netosti.gov. The Specific Ion Interaction Theory (SIT) is often utilized to extrapolate these values to zero ionic strength, providing fundamental thermodynamic data researchgate.netresearchgate.netresearchgate.net.

pH: The speciation of technetium in the presence of citrate is highly pH-dependent. For technetium(IV), the TcO(OH)Cit²⁻ species is considered the predominant complex in aqueous solutions between pH 3 and 8 researchgate.netresearchgate.netosti.gov. Citrate's ability to form stable complexes with technetium, particularly Tc(IV), contributes to increased technetium solubility. For example, at pH 5, a citrate concentration of 50 mM can lead to a technetium(IV) solubility of approximately 2 x 10⁻⁵ M researchgate.netresearchgate.netosti.gov. Different technetium oxidation states, such as Tc(III), Tc(IV), and Tc(V), can form complexes with citrate, with the specific species distribution varying with pH researchgate.netnih.gov.

Temperature: While specific temperature-dependent thermodynamic data for technetium-citrate complexes are less extensively reported in the provided literature, studies on similar technetium complexes, such as Tc(IV)-EDTA, have determined thermodynamic parameters like Gibbs free energy (ΔrG), enthalpy (ΔrH), and entropy (ΔrS) using van't Hoff analysis at variable temperatures. These studies indicate that complex formation is often exothermic and accompanied by favorable entropy changes researchgate.netosti.govdntb.gov.ua.

Table 1: Stability Constants for Technetium(IV)-Citrate Complexes

SpeciesLog β (Zero Ionic Strength)Log β (1.0-3.0 M NaCl)ConditionsReference(s)
TcO(OH)Cit²⁻7.5 ± 0.26.5 ± 0.3Solvent extraction, NaCl media, pH 3-8 researchgate.netresearchgate.netosti.gov
TcO(OH)₂Cit³⁻2.8 ± 0.22.8 ± 0.2Solvent extraction, NaCl media, pH 3-8 researchgate.netresearchgate.netosti.gov

Redox Chemistry and Ligand-Assisted Oxidation/Reduction Phenomena of Technetium in Citrate Environments

Citrate plays a significant role in the redox chemistry of technetium. The presence of citrate can stabilize various technetium oxidation states, including Tc(III), Tc(IV), and Tc(V), depending on the solution's pH and the reducing agents employed researchgate.netnih.gov. For instance, the reduction of Tc(VII) (pertechnetate) by Sn(II) in citrate solutions initially yields Tc(V) complexes researchgate.netresearchgate.net. Furthermore, citrate acts as a ligand that can enhance the solubility and mobility of technetium, particularly Tc(IV), through complexation. This phenomenon, often termed ligand-assisted dissolution, is critical in understanding technetium's environmental transport nih.govtudelft.nlresearchgate.netresearchgate.netunm.eduosti.govnih.govacs.orgacs.org. The Tc(CO)₃ moiety, a common intermediate in technetium radiopharmaceutical chemistry, can also form strong complexes with citrate, indicating its potential role in stabilizing Tc(I) species jst.go.jp.

Aqueous Speciation Studies of this compound Systems

Aqueous speciation studies of technetium-citrate systems reveal that citrate, as a polydentate ligand with a coordination number of three or more, significantly increases the solubility of technetium, especially under anoxic and alkaline conditions (pH 9-13) tudelft.nlresearchgate.netunm.eduosti.govnih.govacs.org. Modeling calculations based on determined stability constants suggest that TcO(OH)Cit²⁻ is the predominant technetium(IV) species in aqueous solutions containing citrate within the pH range of 3 to 8 researchgate.netresearchgate.netosti.gov. The presence of citrate also impacts the distribution coefficients (Kd) of technetium, generally leading to lower Kd values on solid phases due to the formation of soluble complexes mdpi.com. These studies highlight the importance of citrate as a complexing agent that can mobilize technetium in various environmental scenarios.

Analytical Characterization Methodologies for Technetium Citrate Complexes

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating technetium citrate (B86180) from other species, such as unreacted pertechnetate (B1241340) or degradation products, and for assessing the purity of synthesized complexes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers robust separation capabilities for technetium complexes, allowing for the quantification and identification of technetium citrate. Different modes of HPLC, including reverse-phase and ion-exchange chromatography, can be utilized depending on the properties of the technetium species. HPLC is recognized for its superior separation power compared to other chromatographic techniques for technetium compounds tudelft.nl. It has been employed in quality control procedures for radiopharmaceuticals and for analyzing reaction mixtures containing this compound radiochem.orgnih.goviaea.org.

Specific HPLC methodologies involve various column types and mobile phases. For instance, separations have been achieved using a Jupiter Proteo column with a mobile phase consisting of 55% acetonitrile (B52724) and 45% 0.1% phosphoric acid solution at a flow rate of 1 mL/min radiochem.org. Another approach utilized a CIS-column with a mobile phase of 10% acetonitrile in an aqueous buffer snmjournals.org. Reverse-phase chromatography separates complexes based on lipophilicity, which can also provide insights into their charge, while cation-exchange chromatography separates based on positive charge density psu.edu.

Table 1: Chromatographic Separation of this compound Complexes

TechniqueStationary PhaseMobile Phase / EluentRf / Retention CharacteristicsSource(s)
Thin-Layer Chromatography (TLC)Silica (B1680970) gelMethanol/HCl (99:1)Rf 0.8–1.0 for Tc-citrate complex radiochem.org
Thin-Layer Chromatography (TLC)Silica gel 60 F254Saline, ACD, Pyridine/Acetic Acid/Water (3:5:1.5)Developed; Tc-citrate complex formation favored over HR-Tc and Tc-NPs; not developed with acetone (B3395972) acs.orguni-regensburg.de
High-Performance Liquid Chromatography (HPLC)Jupiter Proteo column55% Acetonitrile, 45% 0.1% H₃PO₄Retention times (Rt) for KTcO₄ and Tc(CO)₃(H₂O)₃Cl provided; Tc-citrate not explicitly detailed radiochem.org
High-Performance Liquid Chromatography (HPLC)CIS-column10% Acetonitrile in aqueous bufferUsed for characterization of Tc-99 glucoheptonate, indicative of Tc-ligand complex analysis snmjournals.org
Capillary Electrophoresis (CE)Various buffer systemsN/A (Electrophoretic mobility)Characterized as a marker species; exhibits threshold lability for CE use tudelft.nlcapes.gov.briaea.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, cost-effective method for the initial screening and quality control of technetium-99m labeled compounds, including this compound. It is particularly effective for detecting unreduced pertechnetate and radiocolloidal impurities acs.orguni-regensburg.de. TLC can differentiate between various technetium species based on their differential migration on a stationary phase, typically silica gel, using various solvent systems. For this compound, an Rf value of 0.8–1.0 has been reported using silica gel with a methanol/HCl (99:1) mobile phase radiochem.org. Other studies indicate that Tc-citrate complexes can be developed with saline, ACD, or pyridine/acetic acid/water mixtures, but not with acetone acs.orguni-regensburg.de. While valuable for screening, the transferability and standalone reliability of TLC methods can vary, necessitating validation with other techniques acs.orguni-regensburg.de.

Capillary Electrophoresis (CE) for Technetium Speciation

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a powerful technique for the speciation of technetium due to its high separation efficiency and low sample volume requirements tudelft.nlcapes.gov.brresearchgate.net. CE can resolve complex mixtures of technetium species, offering superior separation capabilities compared to HPLC for certain technetium compounds tudelft.nl. This compound has been utilized as a marker complex in studies investigating technetium speciation, especially in biological matrices like plant xylem exudates iaea.org. It is noted that Tc-citrate represents a point of threshold lability, meaning CE is suitable for Tc-compounds of similar or greater stability, but not for less stable species tudelft.nlcapes.gov.br. CE coupled with mass spectrometry (CE-ICP-MS) provides an even more advanced approach for detailed speciation analysis, offering high sensitivity and reduced sample consumption researchgate.netosti.gov.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide critical information about the electronic structure, coordination environment, and molecular composition of this compound complexes.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for the characterization of technetium complexes, including this compound. This method relies on the absorption of light in the UV and visible regions of the electromagnetic spectrum, which arises from electronic transitions within the technetium-ligand system. This compound complexes have been reported to exhibit characteristic absorption maxima. For instance, a dark red this compound complex has been observed to have a λmax of 530 nm osti.gov, and a similar purple Tc-citrate complex also shows a λmax at 530 nm osti.gov. These absorption bands are often indicative of d-d transitions in the technetium ion, influenced by the coordinating citrate ligand iaea.org. UV-Vis spectroscopy can also be used to monitor changes in the oxidation state of technetium within a complex researchgate.net.

Research Applications and Fundamental Studies Utilizing Technetium Citrate

Technetium Citrate (B86180) as a Model System for Environmental Radiochemistry

The environmental fate and transport of 99Tc are critical considerations for nuclear waste management. Citrate, as a naturally occurring organic acid and a potential component in some waste streams, can significantly alter technetium's behavior.

Mobility and Speciation in Geological and Nuclear Waste Environments

In geological and nuclear waste environments, the mobility and speciation of technetium are heavily influenced by redox conditions, pH, and the presence of complexing agents like citrate. Under oxidizing conditions, technetium predominantly exists as the highly soluble and mobile pertechnetate (B1241340) anion (TcO4) researchgate.netiaea.orgresearchgate.netiaea.org. However, in reducing environments, technetium tends to be immobilized, typically by reduction to Tc(IV), which forms less soluble oxides or hydroxides (e.g., TcO2·nH2O) researchgate.netresearchgate.netacs.orgacs.org.

The presence of citrate can enhance the solubility and mobility of technetium, even under reducing conditions, by forming stable technetium-citrate complexes iaea.orgosti.govacs.orgnih.gov. Studies have shown that polycarboxylate ligands, including citrate, can increase technetium solubility under anoxic, alkaline conditions (pH 9-13) osti.govacs.org. Specifically, ligands with a coordination number (CN) of 3 or higher, such as citrate, exhibited an increase in solubility between pH 9 and 11 osti.govacs.org. While thermodynamic models can explain the high-pH solubility of technetium for citrate, further research is needed for a complete understanding osti.govacs.orgnih.gov.

In geological disposal scenarios, the interaction of technetium with the host rock and groundwater is crucial. Citrate's ability to form soluble complexes can potentially increase the migration of technetium through geological barriers osti.govacs.orggrs.de. Research into the behavior of technetium in nuclear waste repositories highlights that while Tc(IV) is generally immobile, complexation by organic agents like citrate can enhance its solubility and reduce its sorption onto geological media service.gov.ukosti.gov. The long-term fate and transport of technetium are thus intrinsically linked to the speciation and complexation behavior dictated by environmental conditions and organic ligands grs.de.

Interactions with Natural Organic Matter and Mineral Surfaces

Technetium's interaction with natural organic matter and mineral surfaces significantly dictates its fate in the environment. Organic complexing agents, including citrate, can influence technetium's solubility and mobility by forming stable aqueous complexes iaea.orgosti.govacs.orgnih.gov. Studies indicate that citrate can enhance technetium solubility, particularly under alkaline conditions osti.govacs.org.

Mineral surfaces also play a vital role in technetium sequestration. Iron-bearing minerals, such as magnetite and goethite, are known to sorb or incorporate Tc(IV), thereby immobilizing it researchgate.netacs.orgacs.org. Biogenic magnetite, formed through microbial activity, has shown promise in retaining Tc(IV), with incorporated Tc(IV) exhibiting recalcitrance to oxidative remobilization acs.orgacs.org. Research on the fate of technetium in sediments demonstrates that while Tc(VII) is scavenged by sediments under reducing conditions, a variable fraction can be remobilized upon oxidation, though incorporation into mineral phases like magnetite can enhance its recalcitrance acs.org.

Investigations of Technetium Citrate in Biological Systems (Non-Clinical Models and Methodological Aspects)

Research into this compound in biological systems, excluding direct clinical applications, focuses on understanding its interactions with biomolecules and its distribution in preclinical models.

In Vitro Studies of this compound Interaction with Biomolecules in Research Contexts

In vitro studies explore the fundamental interactions of this compound with biomolecules under controlled laboratory conditions. These investigations aim to elucidate binding mechanisms and potential effects without direct therapeutic intent. For example, research has examined the complexation of technetium with various organic ligands, including citrate, to understand their impact on technetium's redox state and solubility iaea.orgacs.orgosti.govacs.orgnih.gov. While specific studies detailing this compound's direct interaction with isolated biomolecules are less prominent in the provided search results, the general understanding of citrate's complexation behavior with metals and radionuclides provides a basis for such investigations nih.govrsc.org. The study of how citrate interacts with metals like nickel and uranium under conditions relevant to radioactive waste management, using techniques like X-ray Absorption Spectroscopy (XAS), offers a methodological parallel for understanding similar interactions with technetium diamond.ac.uk.

Preclinical Animal Model Studies on Chemical Distribution and Transport Mechanisms

Preclinical studies using animal models are employed to investigate the distribution and transport mechanisms of this compound in living systems, providing insights into its behavior in a biological environment.

Studies of Uptake and Clearance Mechanisms in Model Organ Systems (e.g., Liver, Spleen, Kidney)

Understanding how technetium-based compounds interact with different organs is crucial for their application in medical imaging. While direct studies focusing exclusively on "this compound" for organ uptake and clearance are limited in the provided literature, research on related technetium-labeled compounds offers insights into general biodistribution patterns.

Studies involving various 99mTc-labeled peptides and nanoparticles reveal differential organ uptake. For instance, certain somatostatin (B550006) receptor analogues, such as 99mTc-HYNIC-Tyr3-OCT and 99mTc-HYNIC-Tyr3-TATE, have shown high uptake in the kidney and pancreas, attributed to the high density of somatostatin receptors in these organs. Conversely, these compounds typically exhibit low uptake in the liver and spleen explorationpub.comexplorationpub.com. Similarly, other peptide conjugates like 99mTc-HYNIC-βAla-NT(8–13) have demonstrated considerable uptake in the kidneys and lungs, coupled with rapid blood clearance and low uptake in the liver and intestines, suggesting their potential for tumor imaging explorationpub.comexplorationpub.com.

In the context of nanoparticle-based radiopharmaceuticals, studies on 99mTc-labeled liposomes have shown varying organ distributions. For example, 99mTc-sestamibi (MIBI) in control formulations exhibited increased liver and spleen uptake in delayed images, whereas liposomal formulations showed decreased uptake in these organs mdpi.com. Specific quantitative data for liver uptake at 1 hour post-injection for different 99mTc-MIBI formulations ranged from 2.02% ± 0.19% to 2.9% ± 0.4% mdpi.com.

Research on 99mTc-dimercaptosuccinic acid (DMSA) in children indicated mean liver uptake of approximately 4.6% ± 2.0% and spleen uptake of 1.9% ± 1.0% in normal patients researchgate.net. These findings, while not specific to this compound, illustrate the typical biodistribution profiles that technetium radiopharmaceuticals can exhibit, with kidneys often showing significant uptake for renally targeted agents, and the liver and spleen acting as major organs for clearance or retention depending on the physicochemical properties of the radiotracer.

Table 1: Biodistribution of 99mTc-Labeled Compounds in Model Organ Systems

Compound/FormulationOrganUptake (% ID/g or similar metric)Reference
99mTc-HYNIC-Tyr3-OCT/TATEKidneyHigh explorationpub.comexplorationpub.com
PancreasHigh explorationpub.comexplorationpub.com
LiverLow explorationpub.comexplorationpub.com
SpleenLow explorationpub.comexplorationpub.com
99mTc-HYNIC-βAla-NT(8–13)KidneyHigh explorationpub.comexplorationpub.com
LiverLow explorationpub.comexplorationpub.com
IntestineLow explorationpub.comexplorationpub.com
99mTc-MIBI (Control)Liver2.9% ± 0.4 (at 1h) mdpi.com
SpleenIncreased in delayed images mdpi.com
99mTc-MIBI-free liposomesLiver2.68% ± 0.33 (at 1h) mdpi.com
99mTc-liposomes loaded with MIBILiver2.02% ± 0.19 (at 1h) mdpi.com
99mTc-DMSA (Children, normal renal function)Liver4.6% ± 2.0 researchgate.net
Spleen1.9% ± 1.0 researchgate.net

Development of Novel Radioconjugates and Nanoparticle Labeling Methodologies

The development of novel radioconjugates and advanced nanoparticle labeling methodologies is a key area in radiopharmaceutical research, aiming to improve targeting specificity, pharmacokinetic profiles, and imaging efficacy. Technetium-99m is frequently employed in these endeavors due to its accessibility and suitable imaging characteristics wsu.eduresearchgate.net.

Strategies involve conjugating 99mTc to targeting vectors such as peptides, antibodies, or nanoparticles. The fac-[99mTcI(CO)3]+ core, for instance, has been utilized as a versatile synthon for creating metal complexes and biomolecule conjugates. This involves employing various chelating ligands, including functionalized cysteine chelates and dipicolylamine (DPA) chelates, to coordinate the 99mTc core and subsequently attach it to targeting peptides via methods like click chemistry or isothiocyanate conjugation wsu.edu.

Nanoparticle-based approaches have also gained significant traction. Gold nanoparticles (AuNPs), due to their unique physicochemical properties, are often functionalized with targeting moieties and then radiolabeled with 99mTc for SPECT imaging mdpi.comnih.gov. The choice of chelating agents and labeling conditions is critical for achieving high radiochemical purity and in vitro stability, ensuring the integrity of the radiolabeled construct wsu.eduresearchgate.net.

Application of this compound in Gold Nanoparticle Radiochemistry Research

Gold nanoparticles (AuNPs) functionalized with citrate have been investigated as potential tumor imaging probes. In one study, citrate-stabilized AuNPs were synthesized and subsequently labeled with 99mTc, achieving a radiochemical yield of 85.2% with good in vitro stability ekb.eg. Biodistribution studies of these [99mTc]Tc-citrate-AuNPs in tumor-bearing mice revealed promising high uptake and good retention in tumor tissues, indicating their potential as a radiopharmaceutical for tumor imaging ekb.eg. Research into radiolabeling nanoparticles has also identified the formation of 99mTc-citrate complexes under specific conditions, highlighting the role of citrate in the radiolabeling chemistry of nanoparticles uni-regensburg.de.

Table 2: Radiochemical Yield and Stability of 99mTc-Citrate Nanoparticles

Nanoparticle TypeRadiolabeling Method/PrecursorRadiochemical Yield (%)In-vitro Stability (% remaining after 24h)Reference
Citrate-AuNPs99mTc labeling85.2~97% (in human serum) ekb.eg
Polymeric PLGA/PLA−PEG NPs99mTc + SnCl2 (Citrate complex formation noted)Not specifiedNot specified uni-regensburg.de

Conjugation Strategies for Peptides and Other Biomolecules Using this compound Precursors

The development of targeted radiopharmaceuticals often relies on conjugating 99mTc to biomolecules like peptides. While "this compound" itself may not always be the direct precursor, citrate can play a role in the complexation and labeling strategies. For instance, citrate has been utilized in transchelation reactions for labeling biomolecules with rhenium isotopes (188Re), which share chemical similarities with technetium researchgate.netnih.gov. These studies suggest that citrate can facilitate the stable attachment of radiometals to biomolecules.

In the realm of 99mTc radiopharmaceuticals, various chelating agents are employed to bind 99mTc to peptides. Bifunctional chelators like 2-hydrazinonicotinic acid (HYNIC) are commonly used, allowing for the conjugation of peptides to 99mTc through a stable linkage explorationpub.comexplorationpub.com. For example, peptides such as octreotide (B344500) (OCT) and octreotate (TATE) have been labeled with 99mTc using HYNIC, and their biodistribution has been studied explorationpub.comexplorationpub.com. Furthermore, strategies involving the functionalization of gold nanoparticles with peptides and chelators like HYNIC have been developed for targeted imaging, demonstrating the integration of nanoparticle technology with peptide-based targeting nih.gov. Citrate-based dendrimers, when conjugated with biomolecules like glutamine and radiolabeled with 99mTc, also represent a class of nanoconjugates developed for tumor imaging, highlighting the versatility of citrate in forming stable radiolabeled constructs nih.gov.

Theoretical and Computational Investigations of Technetium Citrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a vital computational tool for investigating the molecular and electronic properties of technetium compounds. researchgate.netresearchgate.net This method allows for the prediction of equilibrium geometries, stabilities, and the nature of chemical bonds in complex systems, which can be challenging to study experimentally. researchgate.netresearchgate.net DFT calculations are frequently used to model the geometry and electronic structure of transition metal complexes, including those of technetium and its homologue, rhenium. researchgate.net

In the context of technetium complexes, DFT methodologies have been applied to explore a range of properties. For instance, calculations have been used to study the electronic structure and complexation behavior of technetium with various ligands. researchgate.net Studies on technetium-diphosphonate complexes have used DFT to analyze bonding situations and natural bond orbital compositions, revealing that the Tc-O bonds are strongly polarized towards the oxygen atoms, with a larger ionic than covalent contribution. koreascience.kr Similar computational approaches have been employed to investigate the interaction of technetium species with mineral surfaces, providing insights into the electronic configuration and oxidation state of the adsorbed technetium. acs.org For example, DFT was used to study the chemistry of Tc(VII)O₄⁻ and Tc(IV) at the Fe₃O₄(001) surface, identifying the electronic states and potential reduction pathways. acs.org

Table 1: Selected Applications of DFT in Technetium and Citrate (B86180) Chemistry This table is for illustrative purposes and synthesizes information from multiple sources.

System StudiedComputational MethodKey FindingsReference(s)
[TcO(citrate)₂]⁻Density Functional Theory (DFT)Synthesis and structural investigation including computational analysis. youtube.com
⁹⁹ᵐTc-MDP ComplexDFT, TDDFT (B3LYP)Tc-O bonds are highly polarized (ionic > covalent); absorption spectra attributed to ligand-to-metal charge transfer (LMCT). koreascience.kr
Tc and Re ComplexesDFT (B3LYP/LANL2DZ)Methodologies are effective for predicting geometry and electronic structure; ligand effect stabilizes the metal core. researchgate.net
Metal-Citrate Complexes (Zr⁴⁺, Y³⁺, Ba²⁺)DFT (B3LYP)Binding energies follow the sequence Zr⁴⁺ > Y³⁺ > Ba²⁺; interaction is primarily ionic with charge transfer from ligand to metal. uitm.edu.my
Tc on Fe₃O₄ SurfaceDFT (HSE06)Investigated electronic structure and oxidation state of Tc upon interaction with the surface, identifying potential for reduction. acs.org

Molecular Dynamics Simulations of Complexation and Stability in Solution

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamics, conformational changes, and stability of complexes in solution. nih.govnih.gov While specific MD simulation studies focusing exclusively on the complexation of technetium with citrate in aqueous solution are not widely documented in the reviewed literature, the methodology has been extensively applied to both citrate ions in solution and other technetium complexes, demonstrating its potential for this system.

MD simulations have been used to develop and validate force fields for the citrate anion in aqueous solutions. researchgate.netrsc.org These studies provide a unique perspective on the influence of counterions (like Na⁺) on the hydration structure of citrate. rsc.org They reveal that citrate's conformational flexibility and the presence of coordinating counterions have a significant impact on the dynamics of surrounding water molecules. researchgate.net Such simulations are crucial for understanding the fundamental behavior of the citrate ligand in a solution environment before it complexes with a metal ion.

In parallel, MD simulations have been applied to study the stability of technetium complexes with other ligands, often in the context of their interaction with biological molecules. For example, a 100 ns MD simulation was used to compare the stability of a protein domain (NBD1) when complexed with potassium citrate versus technetium Tc-99m medronate. researchgate.net The analysis of Root Mean Square Deviation (RMSD) from these simulations indicated that both complexes were stable, with the NBD1-potassium citrate complex showing slightly greater stability. researchgate.net Other simulations have investigated the domain motions in enzymes like citrate synthase, revealing the mechanisms of conformational changes that are essential for its function. nih.gov These applications highlight the capability of MD to probe the structural stability and dynamics of complex systems over time. nih.govresearchgate.net The combination of these research avenues—detailed force fields for citrate and demonstrated stability analysis for technetium complexes—lays the groundwork for future MD simulations focused directly on the technetium-citrate complexation process and its stability in solution.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly those based on quantum chemistry, are invaluable for predicting and interpreting the spectroscopic properties of technetium complexes. researchgate.net These theoretical approaches can calculate various spectroscopic parameters, offering a powerful complement to experimental measurements for structural characterization. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TDDFT) is a prominent method used to predict electronic absorption spectra. koreascience.kr For instance, TDDFT calculations on a technetium-diphosphonate complex showed that the absorption bands originate from ligand-to-metal charge transfer (LMCT) transitions. koreascience.kr Such calculations can also effectively model the influence of the solvent on the electronic spectra, predicting shifts in absorption bands with changes in solvent polarity. koreascience.kr This predictive capability is crucial for understanding the electronic transitions that define the optical properties of these complexes.

Another significant area is the computational prediction of Technetium-99 (⁹⁹Tc) NMR chemical shifts. nih.gov ⁹⁹Tc NMR is highly sensitive to the coordination environment and oxidation state of the technetium atom. nih.goviaea.org Predicting these chemical shifts can greatly assist in the structural elucidation of new technetium compounds. nih.gov Computational protocols based on DFT, using both relativistic and non-relativistic Hamiltonians, have been developed and tested on a wide range of technetium complexes with different oxidation states (0, I, and V). nih.gov These models have achieved good accuracy, with mean absolute deviations as low as 65-67 ppm. nih.gov Furthermore, studies have shown that including solvent effects, either through implicit continuum models or by adding explicit solvent molecules to the calculation, is key to improving the accuracy of predicted ⁹⁹Tc NMR chemical shifts, sometimes reducing the deviation from experimental values to less than 1%. nih.gov The application of these computational models to technetium citrate would be a logical step to aid in its structural characterization in solution.

Table 2: Computational Models for Spectroscopic Property Prediction of Technetium Complexes This table is for illustrative purposes and synthesizes information from multiple sources.

Spectroscopic PropertyComputational MethodSystem StudiedKey FindingsReference(s)
Absorption SpectraTDDFT, B3LYP, IEFPCM⁹⁹ᵐTc-MDP ComplexElectronic transitions are of LMCT character; spectra show a blue shift with increasing solvent polarity. koreascience.kr
⁹⁹Tc NMR Chemical ShiftsDFT (Relativistic & Non-relativistic)41 Tc-complexes (Oxidation states 0, I, V)Developed three predictive models with good accuracy (MAD ~65-92 ppm); solvent effects are critical for high precision. nih.gov
Electronic StructureDFTTc and Re ComplexesQuantum chemical calculations are an invaluable tool for interpreting experimental measurements of molecular properties. researchgate.net

Development of Thermodynamic Models for this compound Systems

The development of robust thermodynamic models is essential for predicting the behavior of technetium in various chemical environments, particularly in the context of nuclear waste management and environmental science. acs.orgoecd-nea.org These models rely on critically reviewed thermodynamic data, such as stability constants for complexes, to forecast the speciation and solubility of technetium under different conditions of pH, ionic strength, and ligand concentration. acs.orgoecd-nea.org

The OECD Nuclear Energy Agency (NEA) has undertaken a comprehensive project to critically review and compile thermodynamic data for key elements, including technetium and its complexes with organic ligands like citrate. oecd-nea.orgoecd-nea.org These reviews provide recommended values for formation constants and reaction properties, which form the foundation of thermodynamic databases used in geochemical modeling. oecd-nea.org For the technetium(IV)-citrate system, specific experimental work has been conducted to determine its interactions. A study on the interactions of Tc(IV) with citrate in NaCl media provided crucial data for this system. ufl.edu

Thermodynamic models have been successfully applied to explain the solubility behavior of technetium in the presence of citrate. acs.org Research has shown that under anoxic, alkaline conditions, ligands with three or more coordination sites, such as citrate, can increase the solubility of technetium between pH 9 and 11. acs.org Existing thermodynamic models, though often based on data from acidic conditions, were found to satisfactorily describe the solubility of technetium in the presence of citrate at these higher pH values. acs.org This provides experimental validation for the existing thermodynamic data and models for the Tc-citrate system. acs.org The primary aqueous species of Tc(IV) under many conditions is believed to be TcO(OH)⁺, and its complexation with ligands like citrate is a key factor in its environmental mobility. researchgate.net The development of these models is an ongoing effort, incorporating new experimental data from techniques like solvent extraction to refine the stability constants and interaction parameters used in the models. researchgate.net

Table 3: Selected Thermodynamic Data for Technetium Species and Complexes This table is for illustrative purposes and synthesizes information from multiple sources.

Reaction / ParameterLog K / ValueConditionsReference(s)
TcO₂·xH₂O(am) + 2H⁺ ⇌ TcO²⁺ + (x+1)H₂Olog Ks,0I = 0 oecd-nea.org
TcO²⁺ + H₂O ⇌ TcO(OH)⁺ + H⁺log β°₁I = 0 oecd-nea.org
Tc(IV) complexation with Citrate-Data used to validate thermodynamic models for Tc solubility. acs.org
Tc(IV) interaction with Citrate-Experimental study in NaCl media. ufl.edu

Note: Specific, publicly available log K values for Tc-citrate complexes are scarce in the general literature and often compiled in specialized, extensive databases like the NEA TDB. oecd-nea.org

Future Research Directions and Unexplored Avenues in Technetium Citrate Chemistry

Emerging Synthetic Methodologies for Technetium Citrate (B86180) Derivatives

Future research should focus on developing novel and efficient synthetic routes for technetium citrate and its derivatives. While this compound has been explored in the context of medical imaging snmjournals.org, its synthesis for non-clinical material science applications requires tailored methodologies. Emerging techniques such as electrochemical synthesis, flow chemistry, and microwave-assisted synthesis could offer improved control over reaction conditions, higher yields, and the ability to generate a wider array of this compound complexes with specific properties. Investigating the synthesis of this compound complexes across different oxidation states (e.g., Tc(III), Tc(IV), Tc(V), Tc(VI), Tc(VII)) would be crucial for tuning their redox and material properties. Furthermore, exploring the incorporation of modified citrate ligands or functionalized citrate derivatives could lead to technetium complexes with enhanced stability or tailored functionalities for material applications.

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Structures

A deeper understanding of the structure and bonding in this compound complexes is essential for rational design. While traditional methods like UV-Vis and IR spectroscopy have been employed, advanced techniques are needed to fully elucidate complex structures. High-resolution mass spectrometry, including electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can provide precise mass-to-charge ratio information and aid in identifying complex speciation mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the NMR-active ⁹⁹Tc nucleus, offers direct insights into the coordination environment and electronic structure of technetium complexes acs.orgresearchgate.netpsu.eduacs.org. X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), is invaluable for determining oxidation states, coordination numbers, and interatomic distances, even at low concentrations esrf.fr. Single-crystal X-ray diffraction remains the gold standard for definitive structural determination when suitable crystals can be obtained.

Deeper Understanding of Ligand Exchange Kinetics and Intermediate Species

Investigating the kinetics and mechanisms of ligand exchange reactions involving technetium and citrate is critical for controlling complex formation and understanding their stability. Studies on other technetium carbonyl complexes, for instance, have revealed insights into ligand substitution mechanisms, often following an associative (Ia) or dissociative (Id) pathway depending on the entering ligand and metal center acs.orgresearchgate.netosti.gov. For this compound, future research should aim to quantify the rates of citrate binding and dissociation from technetium in various oxidation states and under different environmental conditions (pH, ionic strength, presence of other ligands). Identifying any transient intermediate species formed during these processes could provide crucial information for optimizing synthesis and predicting complex behavior. This could involve time-resolved spectroscopic techniques and computational modeling.

Exploration of this compound in Novel Material Science Applications (Non-Clinical)

The unique properties of technetium, such as its radioactivity, variable oxidation states, and potential catalytic activity, suggest unexplored applications in material science. This compound complexes could be investigated for:

  • Catalysis: Technetium's position in Group 7 of the periodic table, alongside known catalysts like manganese and rhenium, suggests potential catalytic activity. Technetium complexes, including those with carboxylate ligands, could be explored as catalysts for redox reactions or other chemical transformations acs.org.
  • Radioluminescent Materials: The radioactive decay of technetium isotopes could potentially be harnessed to create radioluminescent materials, where the emitted radiation excites a phosphor. This compound complexes might serve as stable matrices for such applications.
  • Coordination Polymers and Metal-Organic Frameworks (MOFs): Citrate, with its multiple carboxylate groups, is a known linker in coordination polymers and MOFs. Incorporating technetium into such porous structures could lead to novel materials with applications in gas storage, separation, or heterogeneous catalysis.
  • Corrosion Inhibition: Technetium has been noted as a corrosion inhibitor for steel in closed systems due to its radioactivity samaterials.comrsc.orgwa.gov. This compound complexes might offer specific advantages in terms of solubility, stability, or synergistic effects when used as additives in specialized coatings or protective layers.
  • Radioactive Waste Immobilization: The strong complexing ability of polycarboxylate ligands like citrate with technetium, particularly Tc(IV), has been studied in the context of nuclear waste management researchgate.netacs.orgacs.orgnih.govosti.gov. Further research could focus on developing this compound-based matrices for the stable immobilization of technetium in nuclear waste forms, enhancing their durability and reducing mobility.
  • Multiscale Modeling Approaches for Comprehensive Environmental and Biological Interactions

    Computational modeling plays a vital role in predicting the behavior of technetium in complex environments. For this compound, multiscale modeling approaches can provide insights into its speciation, stability, and transport in geological repositories, soils, and aquatic systems. Quantum mechanical calculations (e.g., DFT) can elucidate bonding, electronic structure, and reaction pathways at the molecular level acs.orgacs.orgresearchgate.net. Molecular dynamics and Monte Carlo simulations can then predict the bulk properties and interactions of this compound in solution or within solid matrices. Integrating these with macroscopic transport models can simulate the long-term fate and migration of technetium in the environment, crucial for environmental risk assessment and remediation strategies pnnl.govresearchgate.netacs.orgresearchgate.net. Understanding fundamental interactions with biomolecules, even if not for therapeutic purposes, is also key to predicting environmental partitioning and bioavailability.

    Comparative Studies of Citrate with Other Carboxylate Ligands in Technetium Chemistry

    A systematic comparison of citrate with other carboxylate ligands (e.g., acetate, oxalate, malonate, EDTA) in technetium coordination chemistry is essential for understanding structure-property relationships. Such studies would involve evaluating differences in:

  • Stability Constants: Quantifying the thermodynamic stability of technetium complexes with various carboxylate ligands across different oxidation states and pH ranges provides a basis for predicting their behavior in solution researchgate.netacs.orgacs.orgnih.gov.
  • Redox Potentials: The influence of different carboxylate ligands on the redox potentials of technetium can significantly impact its speciation and reactivity in various chemical environments acs.orgacs.orgnih.gov.
  • Coordination Modes and Steric Effects: Citrate, being a tricarboxylate, offers different coordination possibilities compared to dicarboxylates or monocarboxylates, potentially leading to unique complex structures and stabilities.
  • Solubility and Mobility: Comparative studies can reveal how different carboxylate ligands affect the aqueous solubility and environmental mobility of technetium, particularly relevant for nuclear waste management researchgate.netacs.orgacs.orgnih.gov.
  • By systematically comparing citrate with other carboxylate ligands, researchers can gain a comprehensive understanding of how ligand structure influences technetium's chemical behavior, paving the way for designing technetium complexes with optimized properties for specific material science applications.


    Q & A

    Basic Research Questions

    Q. What experimental protocols are recommended for synthesizing technetium citrate complexes, and how do pH conditions affect their formation?

    • Methodological Answer : this compound complexes are synthesized by reducing pertechnetate (TcO₄⁻) in an HCl/KCl environment using stannous chloride (SnCl₂) as a reducing agent, followed by citrate complexation. Key steps include:

    • Adjusting pH to 3 or 6 to study formation kinetics. At pH 6, citrate binds more readily due to reduced hydrolysis interference .
    • Using a citrate-to-technetium molar ratio of 100:1–300:1 to stabilize the complex. Lower ratios risk incomplete complexation or re-oxidation .
      • Validation : Chromatographic techniques (e.g., C18 columns with ion-pairing agents) and spectrophotometry confirm complex purity and structure .

    Q. How should researchers characterize this compound complexes to ensure reproducibility?

    • Methodological Answer :

    • Spectrophotometry : Monitor absorbance peaks at 450–470 nm for Tc(IV)-citrate complexes.
    • Solid-Phase Extraction (SPE) : Use C18 media with tetrabutylammonium bromide (TBAB) as an ion-pairing agent to isolate this compound from aqueous solutions .
    • Radioactivity Counting : Gamma spectrometry (for ⁹⁹ᵐTc) or liquid scintillation (for ⁹⁹Tc) quantifies recovery efficiency .

    Q. What are the primary challenges in isolating this compound from soil matrices, and how can they be mitigated?

    • Methodological Answer :

    • Redox Stability : Technetium (IV) citrate is prone to re-oxidation to pertechnetate (TcO₄⁻) under aerobic conditions. Conduct experiments under inert atmospheres (e.g., N₂ gloveboxes) .
    • Soil Interference : Pre-treat soil with hydrogen peroxide to oxidize organic matter, reducing Tc binding to humic acids .

    Advanced Research Questions

    Q. How do thermodynamic data gaps for this compound complexes impact predictive modeling of environmental mobility?

    • Methodological Answer :

    • Current Limitations : Stability constants (log K) for Tc(IV)-citrate complexes are not tabulated in major databases (e.g., Smith et al., 1997), complicating speciation modeling .
    • Workaround : Use empirical sorption coefficients (Kd values) from batch experiments. For example, Kd > 10⁴ mL/g for Tc(IV)-citrate in Hanford soil suggests strong retention despite ligand presence .
      • Research Implications : Experimental determination of Tc-citrate stability constants is critical for improving geochemical models .

    Q. How can researchers reconcile discrepancies in this compound desorption data across studies?

    • Methodological Answer :

    • Case Study : Citrate (10,000:1 molar ratio) desorbs only 11–15% of Tc(IV) from soil after 10 days, contradicting assumptions of ligand-driven mobility .
    • Root Cause Analysis :
    • Redox State : Reduced Tc(IV) forms insoluble oxides/hydroxides, limiting ligand access.
    • pH Dependency : At pH > 8, Tc(IV)-citrate may hydrolyze, reducing desorption efficacy .
    • Resolution : Conduct parallel XANES/EXAFS analyses to confirm Tc oxidation state post-desorption .

    Q. What experimental designs are optimal for studying this compound in bioremediation contexts?

    • Methodological Answer :

    • Microbial Studies : Use Pseudomonas fluorescens cultures under anaerobic conditions to assess Tc(IV)-citrate bioavailability. Monitor Tc sequestration via intracellular reduction or extracellular precipitate formation .
    • Control Parameters :
    • Maintain citrate concentrations ≥ 100× Tc molarity to avoid ligand limitation.
    • Measure dissolved O₂ and Eh to track redox stability .

    Data Presentation Guidelines

    Parameter Typical Range for Tc-Citrate Studies Key References
    Citrate:Tc molar ratio100:1 – 300:1
    pH for complexation3 (slow) vs. 6 (optimal)
    Sorption Kd (mL/g)10⁴ – 10⁵ (Hanford soil)
    Desorption efficiency<15% (10-day citrate treatment)

    Methodological Recommendations

    • Contradiction Analysis : Compare batch sorption data with column experiments to identify kinetic vs. equilibrium limitations .
    • Ethical Citation : Use tools like EndNote or Zotero to systematically reference primary sources (e.g., experimental protocols from Meinken, 1995 ), avoiding unreliable platforms like BenchChem .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.